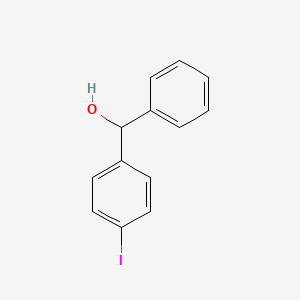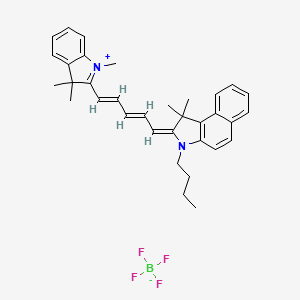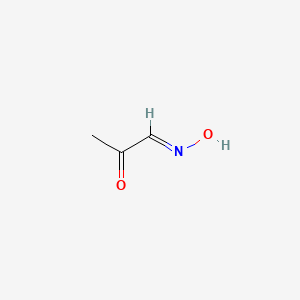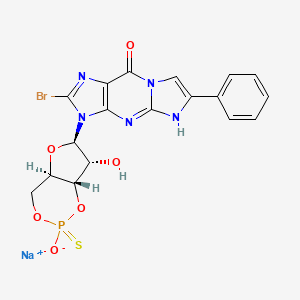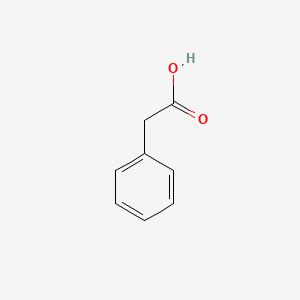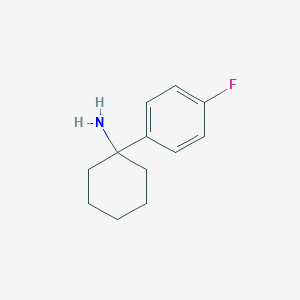
3-Isobutylcyclobutanone
説明
3-Isobutylcyclobutanone is a chemical compound that is a derivative of cyclobutanone . Cyclobutanone is an organic compound with the molecular formula (CH2)3CO. It is a four-membered cyclic ketone (cycloalkanone). It is a colorless volatile liquid at room temperature . This compound contains a total of 23 bonds, including 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 four-membered ring, and 1 ketone .
Synthesis Analysis
The synthesis of cyclobutanone derivatives like this compound involves several steps. The Russian chemist Nikolai Kischner first prepared cyclobutanone in a low yield from cyclobutanecarboxylic acid . More efficient, high-yielding syntheses have since been developed . One strategy involves degradation of five-carbon building blocks . A newer, more efficient preparation of cyclobutanone was found by P. Lipp and R. Köster in which a solution of diazomethane in diethyl ether is reacted with ketene .
Molecular Structure Analysis
The this compound molecule consists of 14 Hydrogen atoms, 8 Carbon atoms, and 1 Oxygen atom, making a total of 23 atoms . It contains a total of 23 bonds, including 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 four-membered ring, and 1 ketone .
科学的研究の応用
1. Anesthetic Properties in Biomembranes
A study by Tang, Yan, and Xu (1997) explored the distribution of cyclic halogenated compounds, including cyclobutanones, in model membranes. This research contributes to understanding the anesthetic properties of these compounds and their distribution in different regions of biomembranes, highlighting their role in medical anesthetics and potentially influencing future anesthetic design (Tang, Yan, & Xu, 1997).
2. Identification in Irradiated Foods
Hamilton et al. (1996) synthesized cyclobutanones, including 3-Isobutylcyclobutanone, to identify these compounds in irradiated foods like meat and fruit. This research is crucial for food safety and regulation, providing methods for detecting irradiated foods and ensuring consumer safety (Hamilton et al., 1996).
3. Nonpeptidic Agonists in Medical Research
Liu et al. (2012) discovered that cyclobutane derivatives, such as this compound, act as nonpeptidic agonists for the glucagon-like peptide-1 (GLP-1) receptor. This finding is significant for developing new treatments for diseases like diabetes, where GLP-1 receptor activation is beneficial (Liu et al., 2012).
4. Enhancement in Fermentation Processes
Lin, Bai, Deng, and Zhong (2011) reported that the addition of isobutanol, which is structurally related to this compound, enhanced the production of the anti-tumor agent ansamitocin P-3 in fermentation. This research has implications for improving fermentation efficiency in pharmaceutical production (Lin, Bai, Deng, & Zhong, 2011).
5. Applications in Anticonvulsant Therapy
Taylor, Vartanian, Andruszkiewicz, and Silverman (1992) found that 3-Isobutyl GABA, a derivative of this compound, exhibits significant anticonvulsant activity. This research is crucial for developing new anticonvulsant therapies, offering alternatives to existing treatments (Taylor et al., 1992).
特性
IUPAC Name |
3-(2-methylpropyl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6(2)3-7-4-8(9)5-7/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWPQKLKMNPOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172796-25-7 | |
| Record name | 3-(2-methylpropyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


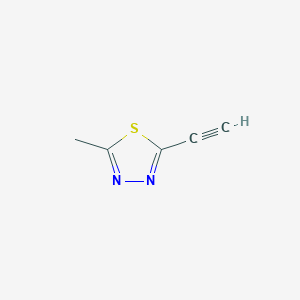
![[(2S)-1-aminopropan-2-yl]dimethylamine](/img/structure/B3420077.png)
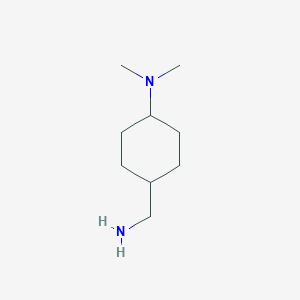
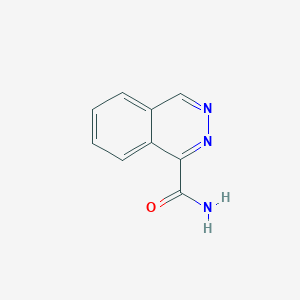
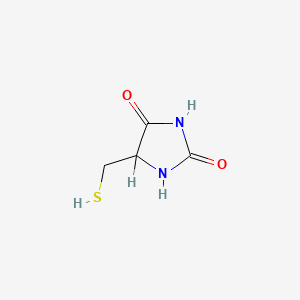
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B3420106.png)

![4-[(3-Methylphenyl)methoxy]benzonitrile](/img/structure/B3420118.png)
